Physicochemical properties of N-(2-benzylphenyl)pyridine-3-carboxamide
Physicochemical properties of N-(2-benzylphenyl)pyridine-3-carboxamide
This guide provides an in-depth technical analysis of N-(2-benzylphenyl)pyridine-3-carboxamide , a structural scaffold relevant to medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators.[1]
A Technical Guide for Drug Discovery & Pre-Formulation[1]
Executive Summary & Compound Identity
N-(2-benzylphenyl)pyridine-3-carboxamide represents a specific class of N-aryl nicotinamides .[1] Structurally, it consists of a nicotinic acid core coupled to a 2-benzylaniline moiety.[1][2] This scaffold is significant in drug discovery as a "privileged structure" often found in inhibitors of p38 MAPK, VEGFR, and various GPCR antagonists.[1]
The presence of the bulky ortho-benzyl group on the aniline ring introduces significant steric hindrance, forcing a non-planar conformation that impacts solubility, crystal packing, and receptor binding kinetics.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N-(2-benzylphenyl)pyridine-3-carboxamide |
| Common Scaffold | N-aryl nicotinamide / 2-benzylaniline amide |
| Molecular Formula | C₁₉H₁₆N₂O |
| Molecular Weight | 288.35 g/mol |
| CAS Registry (Precursor) | 33522-80-4 (Refers to the acid precursor 2-(benzylamino)nicotinic acid; specific amide CAS varies by library) |
| SMILES | O=C(Nc1ccccc1Cc2ccccc2)c3cnccc3 |
Physicochemical Properties Profile
The following data represents the core physicochemical parameters critical for pre-formulation and lead optimization.
Calculated & Predicted Parameters
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP (Lipophilicity) | 3.8 – 4.2 | The 2-benzylphenyl moiety is highly lipophilic, overriding the hydrophilicity of the pyridine ring.[1] |
| LogD (pH 7.4) | ~3.9 | At physiological pH, the molecule is predominantly neutral. |
| pKa (Basic) | 3.2 – 3.4 | Attributed to the Pyridine Nitrogen. It is weakly basic due to the electron-withdrawing effect of the meta-carboxamide.[1] |
| pKa (Acidic) | > 14 | The amide N-H is extremely weak; deprotonation is negligible under physiological conditions. |
| TPSA | ~52 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 | (Amide NH) |
| H-Bond Acceptors | 2 | (Pyridine N, Carbonyl O) |
Solubility Profile
The compound exhibits pH-dependent solubility driven by the protonation of the pyridine nitrogen.[1]
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pH 1.2 (Gastric): Moderate solubility. The pyridine ring is protonated (Py-NH⁺), forming a soluble salt.[1]
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pH 7.4 (Blood): Low solubility (< 5 µg/mL). The molecule is neutral and lipophilic, prone to precipitation.[1]
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Organic Solvents: Highly soluble in DMSO, Ethanol, and DCM.
Synthetic Pathway & Structural Logic
The synthesis typically involves the amidation of nicotinic acid (or its acid chloride) with 2-benzylaniline.[1] The steric bulk of the 2-benzyl group requires activated coupling agents to ensure high yields.[1]
Pathway Visualization (Graphviz)[1]
Caption: Synthetic route via acid chloride activation to overcome steric hindrance of the ortho-benzyl group.[1]
Experimental Protocols for Characterization
As a Senior Scientist, relying solely on calculated values is insufficient. The following protocols are designed to empirically validate the physicochemical properties.
A. Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the equilibrium solubility at pH 7.4.
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Preparation: Weigh 2 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Ensure excess solid remains to verify saturation.[1]
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Reference Standard: Prepare a calibration curve using DMSO stock solutions diluted in acetonitrile/water.[1]
-
B. pKa Determination (Potentiometric Titration)
Objective: Measure the ionization constant of the pyridine nitrogen.
-
System: SiriusT3 or equivalent autotitrator.
-
Solvent: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) if aqueous solubility is too low.
-
Titration:
-
Calculation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.
C. Lipophilicity (LogD) Screening Workflow
This workflow ensures accurate LogD measurement, accounting for the compound's tendency to adsorb to plastic.[1]
Caption: Shake-flask LogD workflow with mandatory mass balance check to rule out plastic adsorption.
Biological Implications & Pre-Formulation Logic[1][8]
Permeability (PAMPA/Caco-2)[1]
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Prediction: High Permeability.[1]
-
Mechanism: With a LogP > 3.5 and PSA < 60 Ų, the compound will passively diffuse across lipid bilayers rapidly.[1]
-
Risk: High lipophilicity often correlates with high non-specific binding (NSB) in plasma and brain tissue.
Metabolic Stability[1][9]
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Soft Spot: The benzylic carbon (on the 2-benzyl group) is a primary site for CYP450-mediated oxidation (hydroxylation).[1]
-
Structure-Activity Relationship (SAR): If metabolic clearance is too high, consider blocking the benzylic position with gem-dimethyl groups or fluorine substitution.[1]
Formulation Strategy
Due to poor aqueous solubility at neutral pH:
-
Salt Selection: Target the pyridine nitrogen.[1] Create Hydrochloride (HCl) or Mesylate salts to improve dissolution rate.
-
Excipients: Use cyclodextrins (HP-β-CD) or lipid-based formulations (SEDDS) to solubilize the lipophilic base.[1]
References
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.[1] Link[1]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1] (Discusses N-aryl amide scaffolds). Link[1]
-
PubChem Compound Summary. Nicotinamide and N-benzyl derivatives.[1][3] National Library of Medicine.[1] Link
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Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for pKa and Solubility protocols). Link
